3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole
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Overview
Description
The compound is a nitrophenol derivative. Nitrophenols are compounds of the formula HOC6H5−x(NO2)x. They are more acidic than phenol itself . They are often used in the synthesis of dyes, drugs, and pesticides .
Synthesis Analysis
While specific synthesis methods for “3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole” are not available, nitrophenols can be prepared by nitration of phenols or anilines . Other related compounds, such as 1,2,4-triazolidine-3-thiones, can be synthesized through a reaction between aldehydes and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of a similar compound, 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester, has been reported. Its formula is C11H11NO4 .Physical and Chemical Properties Analysis
Nitrophenols are typically yellow solids. They are more acidic than phenol itself . The physical and chemical properties of “this compound” are not available.Scientific Research Applications
Structural Characterization and Synthesis
Crystal Structure Analysis : Hernández-Ortega et al. (2012) detailed the crystal structure of a similar pyrazole compound, highlighting the importance of hydrogen bonding in forming crystal sheets, which can be pivotal for understanding the structural framework of "3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole" derivatives (Hernández-Ortega, 2012).
Synthetic Approaches : Banoji et al. (2022) described a facile one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, indicating the versatility of pyrazole derivatives in synthesis, potentially including "this compound" (Banoji, 2022).
Biological Activities
Antimicrobial and Antifungal Activity : Banoji et al. (2022) also found that certain pyrazolyl-based anilines demonstrated significant antibacterial and antifungal activities, suggesting the potential biological applications of pyrazole derivatives in combating microbial infections (Banoji, 2022).
Antiglaucoma Activity : Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives showing inhibitory effects on carbonic anhydrase isoenzymes, indicating potential applications in developing treatments for glaucoma (Kasımoğulları, 2010).
Antiproliferative Activity : A study by Kasımoğulları et al. (2015) on the synthesis of novel pyrazole-3-carboxylic acid derivatives revealed their antiproliferative activities against various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Kasımoğulları, 2015).
Chemical Properties and Applications
Solvatochromic and Antimicrobial Properties : Şener et al. (2017) investigated new diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which exhibited solvatochromic properties and antimicrobial activities, demonstrating the multifunctional applications of pyrazole derivatives (Şener, 2017).
Corrosion Inhibition : Dohare et al. (2017) explored pyranpyrazole derivatives as corrosion inhibitors for mild steel, highlighting the industrial applications of pyrazole compounds in protecting metals from corrosion (Dohare, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-nitro-1-[2-(4-nitrophenyl)ethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c16-14(17)10-3-1-9(2-4-10)5-7-13-8-6-11(12-13)15(18)19/h1-4,6,8H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKMUGZRBMTVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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